Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol
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Overview
Description
Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a pent-2-en-1-ol backbone. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol typically involves the reaction of pent-2-en-1-ol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature . The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium diisopropylamide (LDA) or organolithium compounds.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: LDA in tetrahydrofuran (THF) or organolithium reagents in hexane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance and electronic effects that stabilize the protected hydroxyl group, preventing unwanted reactions . The protection can be reversed by treatment with fluoride ions, which cleave the Si-O bond, regenerating the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Less stable compared to TBDMS ethers and more susceptible to hydrolysis.
Triisopropylsilyl ethers: More bulky and provide greater steric protection but are less commonly used due to higher cost.
Uniqueness
Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol is unique due to the balance it offers between stability and ease of removal. The TBDMS group is significantly more hydrolytically stable than trimethylsilyl groups, making it a preferred choice for protecting hydroxyl groups in various synthetic applications .
Properties
CAS No. |
112906-38-4 |
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Molecular Formula |
C13H28O4Si |
Molecular Weight |
276.44 g/mol |
IUPAC Name |
acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol |
InChI |
InChI=1S/C11H24O2Si.C2H4O2/c1-11(2,3)14(4,5)13-10-8-6-7-9-12;1-2(3)4/h6-7,12H,8-10H2,1-5H3;1H3,(H,3,4) |
InChI Key |
LDNDYUJQMPPGOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)[Si](C)(C)OCCC=CCO |
Origin of Product |
United States |
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